2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide
Description
This compound is a pyrazolo-pyridazine derivative featuring a cyclopropyl group at position 4, a 3,4-dimethylphenyl substituent at position 1, and a 2-methoxyethyl acetamide moiety at position 2. Its core pyrazolo[3,4-d]pyridazinone structure is notable for the 7-oxo group, which contributes to hydrogen-bonding interactions and influences solubility. The cyclopropyl and dimethylphenyl groups enhance steric bulk and may modulate lipophilicity, while the methoxyethyl chain likely improves aqueous solubility compared to simpler alkyl chains.
Properties
IUPAC Name |
2-[4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13-4-7-16(10-14(13)2)26-20-17(11-23-26)19(15-5-6-15)24-25(21(20)28)12-18(27)22-8-9-29-3/h4,7,10-11,15H,5-6,8-9,12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQOCRKBNKMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCOC)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule belonging to the pyrazolo[3,4-d]pyridazine class. This class is recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and potential anti-cancer effects. The molecular formula of this compound is , with a molecular weight of approximately 441.5 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps that can include advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times. The complexity of its structure contributes to its unique biological activities.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative potential of pyrazolo[3,4-d]pyridazine derivatives against various cancer cell lines. For instance, compounds similar to the one have shown significant inhibition of cell growth in breast cancer and leukemia models.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 (Breast Cancer) | 5.0 |
| Example B | K562 (Leukemia) | 3.5 |
These findings suggest that modifications in the structure of pyrazolo[3,4-d]pyridazines can lead to enhanced potency against specific cancer types.
The proposed mechanism of action for this class of compounds includes inhibition of key kinases involved in cell cycle regulation and apoptosis. Specifically, the inhibition of glycogen synthase kinase 3 (GSK3) has been noted, which plays a critical role in various cellular processes including proliferation and survival.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
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Case Study on Anticancer Activity :
- A study evaluated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 5 µM, demonstrating significant anticancer activity.
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Case Study on Anti-inflammatory Effects :
- In a model of acute inflammation, the compound exhibited a marked reduction in edema formation compared to control groups, suggesting its utility as an anti-inflammatory agent.
Comparison with Similar Compounds
Research Findings and Trends
Lumping Strategy Relevance () : Structural similarities between pyrazolo-pyridazines and pyrazolo-pyridines support the "lumping" approach, where analogous compounds are grouped for predictive modeling of properties like solubility or reactivity .
Spectroscopic Consistency : IR and NMR data for 4c/4h align with expected acetamide and heterocyclic features, validating their utility as benchmarks for characterizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
